An In-depth Technical Guide to Boc-N-methyl-L-valine: Structure and Synthesis
An In-depth Technical Guide to Boc-N-methyl-L-valine: Structure and Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Boc-N-methyl-L-valine, a crucial N-methylated amino acid derivative used extensively in peptide synthesis and medicinal chemistry. N-methylation is a key strategy for modulating the pharmacological properties of peptides, including metabolic stability, membrane permeability, and conformational rigidity. This document details the compound's structure, physical and chemical properties, and established synthesis protocols.
Chemical Structure and Identification
Boc-N-methyl-L-valine is an L-valine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and simultaneously methylated. Its formal IUPAC name is (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid.[1] The presence of the Boc group allows for its use as a building block in solid-phase and solution-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the peptide chain is elongated.[2][3]
Caption: 2D chemical structure of Boc-N-methyl-L-valine.
Physicochemical Properties
Boc-N-methyl-L-valine is typically a white to off-white solid, soluble in organic solvents such as methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 45170-31-8 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | White powder / solid | [2] |
| Melting Point | 47 - 55 °C | [2][4] |
| Optical Rotation [α]20/D | -94±3° (c=0.5% in ethanol) | |
| Purity | ≥95% - 99% | [2][4] |
| SMILES | CC(C)--INVALID-LINK--O)N(C)C(=O)OC(C)(C)C | [1] |
| InChIKey | XPUAXAVJMJDPDH-QMMMGPOBSA-N | [1] |
Synthesis of Boc-N-methyl-L-valine
The most common and direct method for synthesizing Boc-N-methyl-L-valine is the N-methylation of its precursor, Boc-L-valine. This procedure typically involves a strong base and a methylating agent. An alternative approach involves on-resin methylation during solid-phase peptide synthesis.
This solution-phase method is widely used for its efficiency and scalability.[5] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine, followed by selective N-alkylation.
Caption: Workflow for the direct N-methylation of Boc-L-valine.
| Method | Methylating Agent | Base / Reducing Agent | Solvent | Typical Yield (%) | Key Considerations |
| Direct Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | THF | ~74% (over 3 steps) | Requires N-protection; potential for racemization must be monitored; NaH is hazardous and requires careful handling.[5][6] |
| On-Resin Reductive Methylation | Formaldehyde | Sodium Cyanoborohydride | N,N-Dimethylformamide (DMF) | High | Milder conditions suitable for sensitive substrates on solid support; allows for site-specific methylation within a peptide sequence.[6][7] |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Aqueous | High | Typically used for free amines; irreversible reaction; avoids the formation of quaternary ammonium salts.[6] |
Experimental Protocol: Direct N-Methylation of Boc-L-Valine
This protocol is adapted from established laboratory procedures for the N-methylation of Boc-protected amino acids.[6][8]
Materials:
-
Boc-L-Valine
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (Iodomethane)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Isopropyl Alcohol
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Dry a round-bottom flask with a stir bar in an oven and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add Boc-L-Valine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 20 mL per gram of starting material).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add methyl iodide (5.0 - 10.0 eq) to the stirred solution.[8]
-
Reaction Initiation: While maintaining the temperature at 0 °C, carefully add sodium hydride (5.0 - 10.0 eq) in small portions over 1-2 hours. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and add the NaH slowly to control the reaction rate.[8]
-
Reaction: Once all the NaH has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Caution: Slowly and dropwise, add isopropyl alcohol to quench the excess NaH. When bubbling subsides, add water dropwise to quench any remaining reactive species.[6][8]
-
Solvent Removal: Reduce the solvent volume to approximately one-fifth of the original volume using a rotary evaporator.
-
Acidification & Extraction: Dilute the remaining mixture with water. Acidify the aqueous layer to a pH of 1-2 using 1M HCl. Extract the product from the aqueous phase with ethyl acetate (3 x volume).[6][8]
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude Boc-N-methyl-L-valine by column chromatography on silica gel as needed to achieve the desired purity.
References
- 1. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]
- 4. 45170-31-8 Boc-N-methyl-L-valine AKSci J91148 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
